molecular formula C19H25NO4 B12848868 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid

Katalognummer: B12848868
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: SGHGLZBOOVXRJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a tetrahydroquinoline ring, and a cyclobutane carboxylic acid moiety

Vorbereitungsmethoden

The synthesis of 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroquinoline and cyclobutane-1-carboxylic acid.

    Protection of Amino Group: The amino group of 1,2,3,4-tetrahydroquinoline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Target Compound: The protected tetrahydroquinoline is then coupled with cyclobutane-1-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), controlled temperatures, and specific catalysts or bases.

Wissenschaftliche Forschungsanwendungen

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be strategically removed to expose reactive sites, allowing the compound to participate in further chemical or biological interactions.

Vergleich Mit ähnlichen Verbindungen

1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

    1-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid: This compound also contains a Boc protecting group and a cyclobutane carboxylic acid moiety but lacks the tetrahydroquinoline ring.

    1-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: Similar to the target compound but with a cyclohexane ring instead of a cyclobutane ring.

    N-Boc-1-aminocyclobutanecarboxylic acid: Another related compound with a Boc-protected amino group and a cyclobutane carboxylic acid structure.

The uniqueness of this compound lies in its combination of the tetrahydroquinoline ring and the cyclobutane carboxylic acid moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H25NO4

Molekulargewicht

331.4 g/mol

IUPAC-Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-11-4-6-13-12-14(7-8-15(13)20)19(16(21)22)9-5-10-19/h7-8,12H,4-6,9-11H2,1-3H3,(H,21,22)

InChI-Schlüssel

SGHGLZBOOVXRJM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.